Iridium tetrachloride

Beschreibung

Significance of Iridium Compounds in Contemporary Chemical Science

Iridium compounds are of paramount importance in contemporary chemical science due to the element's unique combination of properties. wikipedia.org As a member of the platinum group metals, iridium exhibits high stability, corrosion resistance, and, most notably, exceptional catalytic activity. wikipedia.orgmdpi.com These characteristics make iridium and its complexes indispensable in a wide array of applications, from industrial catalysis to the synthesis of fine chemicals and advanced materials. wikipedia.org Organometallic iridium complexes, for instance, are renowned for their role in homogeneous catalysis, including hydrogenation and C-H bond activation, which are fundamental processes in organic synthesis. wikipedia.org Furthermore, the diverse range of accessible oxidation states for iridium allows for its participation in a multitude of redox reactions, a property that is heavily exploited in electrocatalysis and the development of novel electronic materials. wikipedia.org

Overview of Iridium Oxidation States and Coordination Preferences Pertinent to IrCl₄ Species

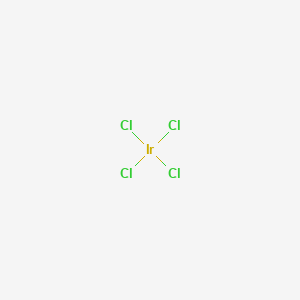

Iridium is distinguished by its ability to exist in a wide range of oxidation states, from -3 to +9, the broadest of any element. wikipedia.org However, the most common and stable oxidation states in its coordination compounds are +3 and +4. wikipedia.org Iridium tetrachloride is a prime example of a compound where iridium is in the +4 oxidation state. webelements.com In aqueous solutions and in the presence of chloride ions, iridium(IV) does not typically exist as a simple IrCl₄ molecule but rather as the six-coordinate octahedral anion, hexachloroiridate(IV) or [IrCl₆]²⁻. nih.gov This complex is known for its intense dark brown color and is a key species in the chemistry of this compound. mdpi.com The [IrCl₆]²⁻ anion is a stable entity and serves as a crucial intermediate in the purification of iridium and as a precursor for the synthesis of other iridium compounds. mdpi.com It can be readily reduced to the lighter-colored hexachloroiridate(III) anion, [IrCl₆]³⁻, highlighting the important redox chemistry between the Ir(IV) and Ir(III) states. mdpi.com

Historical Development of Academic Research Involving this compound

The history of this compound is intrinsically linked to the discovery of iridium itself by Smithson Tennant in 1803 from the acid-insoluble residue of platinum ore. Tennant's initial work involved reactions with hydrochloric acid, leading to the formation of iridium chloride complexes and noting the varied colors of its compounds, which inspired the element's name from the Greek goddess Iris, the personification of the rainbow. wikipedia.org Early research into iridium chlorides was largely focused on their preparation and basic characterization. The term "iridium muriate" is an antiquated name for this compound, with "muriate" being an old term for chloride. safina.eu

Systematic studies on the separation and characterization of platinum group metals, including the work of researchers like F. E. Beamish, were crucial in developing methods to isolate and handle iridium compounds. acs.orgcdnsciencepub.compageplace.deacs.org The preparation of this compound was often achieved through the action of chlorine or aqua regia on ammonium (B1175870) hexachloroiridate(IV), (NH₄)₂[IrCl₆]. capes.gov.br For a long time, the simple binary compound IrCl₄ was considered unstable and poorly characterized, with most research focusing on the more stable hexachloroiridate(IV) salts. nih.gov The development of advanced spectroscopic and crystallographic techniques in the 20th century allowed for a more detailed understanding of the structure and properties of these complexes. oup.com It was established that in most contexts, iridium(IV) chloride chemistry is the chemistry of the [IrCl₆]²⁻ anion. nih.gov The catalytic properties of iridium chlorides began to be explored more extensively in the mid-20th century, with this compound and its derivatives being used as precursors for various catalysts. core.ac.uk

Scope and Contributions of this compound in Modern Scholarly Endeavors

In modern chemical research, this compound, primarily in its hydrated form (IrCl₄·xH₂O), is highly valued as a versatile precursor for the synthesis of advanced materials and catalysts. safina.eusigmaaldrich.com Its contributions span several cutting-edge fields:

Catalysis: this compound is a key starting material for preparing a wide range of iridium-based catalysts. sigmaaldrich.com These catalysts are used in reactions such as the hydrogenation of nitrogen heterocycles and transfer hydrogenation. sigmaaldrich.com For example, the Henbest Catalyst, used for the transfer hydrogenation of cyclohexanones, is prepared from this compound. handwiki.orgwikipedia.org

Materials Science and Nanotechnology: The compound serves as a precursor for the synthesis of iridium oxide (IrO₂) nanoparticles and nanorods. safina.eursc.orgresearchgate.net These nanomaterials are of great interest for their electrocatalytic properties. The ability to control the size and morphology of these nanoparticles by starting with this compound is crucial for tailoring their performance. safina.eursc.org

Electrochemistry and Energy Storage: this compound is used in the fabrication of electrodes for energy applications. For instance, it is used to create iridium-decorated graphene electrodes for vanadium redox flow batteries, enhancing their efficiency and stability. acs.orgsigmaaldrich.com It is also a critical precursor for synthesizing iridium single-atom catalysts and iridium oxide nanoparticles for the oxygen evolution reaction (OER), a key process in water electrolysis for hydrogen production. safina.eusigmaaldrich.comrsc.orgmpg.desciopen.comrsc.orgresearchgate.netosti.gov Research has shown that catalysts derived from this compound can exhibit high activity and stability in the harsh acidic conditions of proton-exchange membrane water electrolyzers. sciopen.comrsc.org

The following tables provide a summary of key properties and research findings related to this compound and its derivatives.

Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | IrCl₄ | webelements.commdpi.comamazonaws.com |

| Molar Mass | 334.03 g/mol | mdpi.comresearchgate.net |

| Appearance | Dark brown to black amorphous/crystalline solid | amazonaws.comresearchgate.net |

| Solubility | Soluble in water, alcohol, and dilute HCl | researchgate.net |

| Common Hydrated Form | IrCl₄·xH₂O | safina.eusigmaaldrich.com |

Spectroscopic Data for the Hexachloroiridate(IV) Anion, [IrCl₆]²⁻

| Spectroscopic Technique | Key Findings | Reference(s) |

| UV-Vis Spectroscopy | In solution, exhibits characteristic absorption bands between 300 and 600 nm. Specific peaks are reported at 488 nm (ε ≈ 4050 M⁻¹cm⁻¹) and a minimum at 460 nm. Other reported peaks for K₂[IrCl₆] are at 304, 418, 435, and 488 nm. The spectra can be used to monitor redox reactions involving the Ir(IV)/Ir(III) couple. | mdpi.comccriindia.org |

| IR Spectroscopy | For K₂[IrCl₆], Ir-Cl stretching vibrations are observed around 310 cm⁻¹ and 290 cm⁻¹, which is consistent with an octahedral geometry. In a study of a dimethyl sulfoxide (B87167) complex, an Ir-O band was found at 501 cm⁻¹. | acs.org |

| Raman Spectroscopy | A measured spectrum of IrCl₄ showed peaks at 81, 177, 306, 333, 607, and 2177 cm⁻¹. | mpg.de |

Crystallographic Data for Salts Containing the [IrCl₆]²⁻ Anion

| Compound | Crystal System | Space Group | Key Structural Features | Reference(s) |

| K₂[IrCl₆] | Cubic | Fm-3m | The [IrCl₆]²⁻ anion has an octahedral geometry with Ir-Cl bond lengths of approximately 2.33 Å. | |

| (NH₄)₂[IrCl₆] | Cubic | - | Isostructural with ammonium hexachloroplatinate(IV). The [IrCl₆]²⁻ anion is octahedral. | |

| Na₂[IrCl₆]·6H₂O | Monoclinic | - | A dark purple, hygroscopic crystalline solid. | |

| [H(dmso)₂][IrCl₅(dmso-κO)] | - | - | The iridium center is in a distorted octahedral environment. The Ir-Cl bond trans to the DMSO ligand is shorter (avg. 2.286 Å) than the equatorial Ir-Cl bonds (avg. 2.321 Å). The Ir-O bond length is between 2.00 and 2.118 Å. | nih.gov |

Structure

2D Structure

Eigenschaften

IUPAC Name |

tetrachloroiridium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Ir/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALMYRPSSNRCFD-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ir](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

IrCl4, Cl4Ir | |

| Record name | Iridium(IV) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iridium(IV)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893602 | |

| Record name | Iridium tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brownish-black solid; Soluble in water; [Hawley] | |

| Record name | Iridium tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5651 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water, alcohol, and dilute hydrochloric acid., Insoluble in water, acids, alkalies. /Iridium trichloride alpha-form/ | |

| Record name | IRIDIUM TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Brownish-black mass | |

CAS No. |

10025-97-5 | |

| Record name | Iridium tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iridium tetrachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iridium chloride (IrCl4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iridium tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iridium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IRIDIUM TETRACHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCG7KVC21I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IRIDIUM TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Precursor Role of Iridium Tetrachloride

Chemical Synthesis Protocols for Iridium Tetrachloride

The synthesis of this compound can be achieved through several chemical routes, primarily involving the manipulation of iridium-containing precursors or direct reaction with halogenating agents.

Derivation from Ammonium (B1175870) Hexachloroiridate(IV)

A principal method for preparing this compound involves the use of ammonium hexachloroiridate(IV) ((NH₄)₂IrCl₆). nih.gov This dark red, crystalline solid is a commercially important iridium compound and serves as a direct precursor. xakaili.comwikipedia.org The conversion can be accomplished by reacting ammonium hexachloroiridate(IV) with aqua regia (a mixture of nitric acid and hydrochloric acid) or chlorine water. atomistry.comnih.gov This process results in the expulsion of ammonia, yielding this compound. atomistry.com The resulting product, after being dried in a vacuum, is a brownish-black, very hygroscopic amorphous residue. atomistry.com

The thermal decomposition of ammonium hexachloroiridate(IV) is another pathway that can be utilized. Heating this salt in a current of chlorine at 440°C, followed by cooling in a carbon dioxide atmosphere, yields iridium trichloride (B1173362), but this method highlights the thermal instability and interconversion of iridium chlorides. atomistry.com The thermal decomposition process in inert or reducing atmospheres has been studied, revealing a multi-stage process that can lead to the formation of metallic iridium. researchgate.net

| Precursor | Reagent(s) | Key Conditions | Product | Reference(s) |

| Ammonium hexachloroiridate(IV) | Aqua regia or Chlorine water | Evaporation | This compound | atomistry.comnih.gov |

| Ammonium hexachloroiridate(IV) | Hydrogen | Heating | Iridium metal | wikipedia.org |

Investigation of Electrochemical Synthesis Pathways

While detailed research specifically on the direct electrochemical synthesis of this compound is not extensively documented in the provided search results, electrochemical methods are employed in the synthesis of its precursors and derivatives. For instance, an electrochemical redox reaction using iridium powder in hydrochloric acid under an alternating current has been described for the preparation of iridium trichloride hydrate (B1144303). google.com This suggests the potential for electrochemical routes in iridium chloride chemistry.

Chloride compounds, including this compound, can conduct electricity when dissolved in water, and the materials can be decomposed by electrolysis. attelements.comamericanelements.com This fundamental property underpins the potential for electrochemical synthesis, although specific protocols for IrCl₄ are not well-established in the available literature. Electrochemical methods are more prominently featured in the application of iridium compounds, such as in the preparation of iridium oxide catalysts for the oxygen evolution reaction (OER). sigmaaldrich.commdpi.com

This compound as a Foundational Precursor in Advanced Chemical Synthesis

This compound is a versatile precursor for creating a range of advanced materials, owing to the reactivity of the iridium center and the lability of the chloride ligands.

Utilization for the Generation of Iridium Metal and Oxide Nanomaterials

This compound is a widely used precursor for the synthesis of iridium and iridium oxide (IrO₂) nanomaterials. sigmaaldrich.com These nanomaterials are of significant interest due to their catalytic properties.

Iridium Nanoparticles: In situ X-ray total scattering experiments have shown that the formation of colloidal iridium nanoparticles is highly dependent on the precursor salt used. chemrxiv.orgresearchgate.net When this compound is used as the precursor in methanol (B129727) at 50°C with a base, metallic iridium nanoparticles form rapidly from IrₓClᵧ complexes. chemrxiv.org This contrasts with precursors like H₂IrCl₆ or Na₂IrCl₆, which exhibit an induction period before nanoparticle formation. chemrxiv.org

Iridium Oxide Nanomaterials: this compound serves as a precursor for synthesizing iridium oxide nanoparticles, which are stable catalysts for various chemical transformations. safina.eusigmaaldrich.com For example, iridium oxide nanomaterials can be generated by electrospinning a mixture of this compound and polyvinylpyrrolidone (B124986) (PVP), followed by calcination to yield the IrO₂ structure. mdpi.com These materials have been investigated for applications in non-enzymatic glucose sensing. mdpi.com

Another synthetic route is the molten salt method, where this compound is ground with salts like sodium chloride and potassium chloride and then calcined at high temperatures (e.g., 600°C) to produce IrO₂ nanorods. researchgate.net This method is considered cost-effective and environmentally friendly. researchgate.net The morphology of the resulting nanostructured iridium oxide can be tuned by adjusting the salt-to-precursor ratio, which in turn affects their electrocatalytic performance for reactions like the oxygen evolution reaction (OER). rsc.org

Summary of Nanomaterial Synthesis from this compound

| Nanomaterial | Synthesis Method | Co-reagents/Conditions | Resulting Morphology | Application | Reference(s) |

|---|---|---|---|---|---|

| Iridium Nanoparticles | Colloidal Synthesis | Methanol, Base, 50°C | Decahedral and icosahedral structures | Catalysis | chemrxiv.orgresearchgate.net |

| Iridium Oxide Nanofibers | Electrospinning/Calcination | Polyvinylpolypyrrolidone (PVP) | Nanofibers | Non-enzymatic glucose sensing | mdpi.com |

| Iridium Oxide Nanorods | Molten Salt Method | NaCl, KCl, ~600°C | Nanorods | Electrocatalysis (OER) | researchgate.net |

Precursor to Other Iridium Chloride Species and their Derivatives

This compound is a key intermediate in the chemistry of iridium chlorides. It can be readily reduced to iridium trichloride (IrCl₃). atomistry.com This reduction can be effected by various reducing agents, including stannous chloride, sulfur dioxide, and hydrogen sulfide (B99878). atomistry.com Heating this compound can also lead to the formation of lower chlorides. osti.gov Specifically, heating this compound in a current of chlorine at 440°C is a method to produce iridium trichloride. atomistry.com

Furthermore, this compound is the starting point for producing various organometallic and coordination complexes of iridium. For example, it is used to prepare catalysts like the Henbest Catalyst, which is employed for the transfer hydrogenation of cyclohexanones. wikipedia.org

Synthesis of Novel Iridium Complexes from IrCl4

This compound (IrCl₄), along with the more commonly used hydrated iridium trichloride (IrCl₃·xH₂O), serves as a crucial precursor in coordination chemistry for the synthesis of a diverse array of novel iridium complexes. cymitquimica.comwikipedia.org The accessibility of multiple oxidation states, primarily the stable +3 and +4 states, allows iridium to form complexes with varied geometries and electronic properties. wikipedia.orgmdpi.com In many synthetic procedures, the iridium(IV) state is reduced in situ to the kinetically inert and more stable iridium(III) state. mdpi.comwikipedia.org The versatility of iridium chloride as a starting material is demonstrated in its use to create anionic, neutral, and cationic complexes through reactions with a wide range of organic ligands.

A direct method for synthesizing novel complexes involves the reaction of an iridium chloride salt with specific ligands to form octahedral anionic tetrachloridoiridate(III) complexes. nih.gov This approach is particularly valuable for creating compounds with specific chelating modes. For instance, the reaction of hydrated iridium(III) chloride with di-2-pyridylketone (py₂CO) in the presence of NH₄PF₆ yields a crystalline violet complex, NH₄[IrCl₄(py₂CO)]·H₂O. nih.gov In this complex, the di-2-pyridylketone ligand exhibits a rare κ²N,O coordination mode. nih.gov

Table 1: Synthesis of an Anionic Tetrachloridoiridate(III) Complex

This table details the experimental conditions for the synthesis of an octahedral iridium(III) complex from an iridium chloride precursor, as documented in research findings. nih.gov

| Precursor | Ligand | Reagents | Solvent | Conditions | Resulting Complex | Yield |

| Iridium(III) chloride (IrCl₃·xH₂O) | di-2-pyridylketone (py₂CO) | NH₄PF₆ | Methanol/Dichloromethane (CH₃OH/CH₂Cl₂) | Stirred and refluxed for 10 hours (~60 °C) | NH₄[IrCl₄(py₂CO)]·H₂O | 75% |

Similarly, studies using hexachloroiridic(IV) acid (H₂IrCl₆), a readily available Ir(IV) source, in reaction with dimethyl sulfoxide (B87167) (DMSO) have led to the isolation of the first iridium(IV) chloride-dimethyl sulfoxide complex, [H(dmso)₂][IrCl₅(dmso-κO)]. acs.org This reaction also yields new polymorphs of known iridium(III) complexes, such as [H(dmso)₂][trans-IrCl₄(dmso-κS)₂], highlighting the reduction of Ir(IV) to Ir(III) during the process. acs.orgresearchgate.net The coordination of the DMSO ligand to the iridium center can occur through either the oxygen or sulfur atom, leading to different isomers. acs.org

Another significant role of iridium chlorides is as a starting material for the synthesis of chloro-bridged iridium dimers. These dimers are stable, versatile intermediates that are widely used to synthesize a large family of cyclometalated and organometallic iridium complexes. wikipedia.orgmdpi.com A common strategy involves the reaction of IrCl₃·xH₂O with a cyclometalating ligand (C^N), such as 2-phenylpyridine (B120327) (ppy), to form the corresponding dimer, [Ir(C^N)₂(μ-Cl)]₂. mdpi.com

These dimeric precursors are then readily reacted with a variety of ancillary ligands (N^N), like substituted 2,2'-bipyridines or 1,10-phenanthrolines, to cleave the chloride bridges and form monomeric, cationic heteroleptic iridium(III) complexes. mdpi.comfrontiersin.org This modular approach allows for the fine-tuning of the resulting complexes' photophysical and electrochemical properties by systematically varying both the cyclometalating and ancillary ligands. For example, water-soluble iridium(III) complexes have been created by reacting [Ir(C^N)₂(μ-Cl)]₂ dimers with bipyridine ligands derivatized with tetraethylene glycol (TEG) groups. frontiersin.org

Table 2: Synthesis of Cationic Iridium(III) Complexes via Dimeric Intermediates

This table outlines the two-step synthetic methodology where an iridium chloride salt is first converted to a dimeric precursor, which is then reacted with an ancillary ligand to yield the final complex. This demonstrates a common and versatile route in iridium coordination chemistry. mdpi.comfrontiersin.org

| Dimeric Precursor | Ancillary Ligand (N^N) | Solvent | Conditions | Resulting Complex |

| [Ir(ppy)₂(μ-Cl)]₂ | Me-bpy-TEG (L¹) | Dichloromethane/Methanol | Heated at 50°C for 20 hours | [Ir(ppy)₂(Me-bpy-TEG)]Cl |

| [Ir(bt)₂(μ-Cl)]₂ | Me-bpy-TEG (L¹) | Dichloromethane/Methanol | Heated at 50°C for 20 hours | [Ir(bt)₂(Me-bpy-TEG)]Cl |

| [Ir(ppy)₂(μ-Cl)]₂ | TEG-bpy-TEG (L²) | Dichloromethane/Methanol | Heated at 50°C for 20 hours | [Ir(ppy)₂(TEG-bpy-TEG)]Cl |

| [Ir(ppy)₂(μ-Cl)]₂ | R-phenylimidazo(4,5-f)1,10-phenanthroline | Methanol/Dichloromethane | Refluxed for 12 hours | [Ir(ppy)₂(N^N)]PF₆ |

| [Ir(F₂ppy)₂(μ-Cl)]₂ | R-phenylimidazo(4,5-f)1,10-phenanthroline | Methanol/Dichloromethane | Refluxed for 12 hours | [Ir(F₂ppy)₂(N^N)]PF₆ |

This synthetic flexibility underscores the fundamental importance of this compound and its related chloride salts as foundational building blocks for developing novel iridium-based materials with tailored properties for various applications.

Coordination Chemistry and Electronic Structure of Iridium Iv Species

Theoretical Frameworks for Iridium(IV) Complex Analysis

The electronic structure and properties of iridium(IV) complexes are rationalized through the application of established theoretical models, namely Ligand Field Theory (LFT) and Molecular Orbital (MO) theory.

Ligand Field Theory (LFT) is a powerful model for understanding the electronic structure of coordination compounds, including those of iridium(IV). libretexts.org It considers the effect of the ligand environment on the d-orbitals of the central metal ion. libretexts.org In an octahedral field, such as that typically found in iridium(IV) chloride complexes, the five degenerate d-orbitals split into two sets: the lower-energy t2g orbitals (dxy, dxz, dyz) and the higher-energy eg* orbitals (dx2-y2, dz2). libretexts.orglibretexts.org

It is worth noting that in some organometallic complexes with electropositive ligands, an "inverted ligand field" can occur, where the ligand frontier orbitals are higher in energy than the metal d-orbitals. wikipedia.org However, for classical coordination complexes like iridium tetrachloride, the standard LFT model is applicable.

While LFT provides a simplified and useful picture, a more complete description of the bonding and electronic structure is afforded by Molecular Orbital (MO) theory. scribd.com In the MO approach for an octahedral complex like [IrCl6]2-, the atomic orbitals of the iridium(IV) ion (5d, 6s, 6p) combine with the appropriate symmetry-adapted linear combinations (SALCs) of the chloride ligand orbitals to form bonding, non-bonding, and anti-bonding molecular orbitals.

The resulting MO diagram shows that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the complex's chemical behavior. researchgate.net For iridium(IV) complexes, the HOMO is often of mixed metal-ligand character, while the LUMO can have significant ligand character. researchgate.net Computational methods, such as Density Functional Theory (DFT), are extensively used to calculate the energies and compositions of these molecular orbitals, providing detailed insights into the electronic transitions observed in spectroscopic experiments and rationalizing the redox properties of the complexes. researchgate.netbohrium.com These calculations can also predict the geometries of the ground and excited states. researchgate.net

Structural Characterization of Iridium(IV) Coordination Environments

The coordination environment around the iridium(IV) center is a key determinant of its properties. X-ray crystallography and other spectroscopic techniques have been instrumental in characterizing the structures of iridium(IV) chloride and its derivatives.

Iridium(IV) ions consistently exhibit a preference for a six-coordinate, octahedral geometry. nih.gov In the case of hexachloroiridate(IV) salts, such as K2[IrCl6], the [IrCl6]2- anion adopts a regular octahedral geometry. canterbury.ac.nz The Ir-Cl bond lengths in such complexes are typically in the range of 2.33-2.34 Å. However, distortions from ideal octahedral symmetry can occur due to crystal packing effects and the nature of the counter-ion. canterbury.ac.nz For instance, in Na2IrCl6, the smaller size of the sodium cation leads to a cooperative tilting of the IrCl6 octahedra. researchgate.net

The simple binary compound, this compound (IrCl4), is often described as a brownish-black solid. nih.gov However, it is important to note that the simple molecular formula IrCl4 may not exist as a discrete molecule. nih.gov Instead, it is more accurately represented as part of a polymeric structure or as a component of more complex species.

The degree of hydration has been shown to affect the magnetic properties of these compounds. For example, while Na2IrCl6 is a canted antiferromagnet, the hexahydrated form, Na2IrCl6·6H2O, is paramagnetic down to 1.8 K. researchgate.net This highlights the subtle interplay between the coordination environment, intermolecular interactions, and the resulting physical properties. The reaction of hexachloroiridic(IV) acid hexahydrate (H2[IrCl6]·6H2O) in certain organic solvents can lead to the formation of novel complexes where solvent molecules enter the coordination sphere. researchgate.netnih.gov

Redox Properties and Electrochemical Behavior of Iridium(IV) Systems

The redox chemistry of iridium is a cornerstone of its utility, with the Ir(III)/Ir(IV) couple being particularly important. The relative stability of the +4 oxidation state makes iridium(IV) complexes both reasonably strong oxidizing agents and accessible through the oxidation of Ir(III) precursors. rsc.org

The standard reduction potential of the [IrCl6]2-/[IrCl6]3- couple is approximately 0.867 V versus the standard hydrogen electrode, indicating that hexachloroiridate(IV) is a moderately strong oxidant. rsc.org The redox potential can be significantly tuned by altering the ligand environment. For instance, replacing chloride ligands with stronger donating ligands can stabilize the Ir(IV) state, leading to lower reduction potentials. acs.org

Cyclic voltammetry is a key technique for probing the electrochemical behavior of iridium complexes. worldscientific.com Studies on various iridium(IV) complexes have revealed reversible or quasi-reversible redox processes corresponding to the Ir(IV)/Ir(III) and sometimes the Ir(V)/Ir(IV) couples. bohrium.comacs.org The electrochemical HOMO-LUMO gap can also be estimated from these measurements. acs.org The redox properties are highly dependent on the isomeric form of the complex, with different geometric isomers exhibiting significantly different reduction potentials. rsc.orgacs.org This has been rationalized using ligand field theory and DFT calculations. rsc.org

Analysis of Iridium(IV)/Iridium(III) Redox Couples and Related Electrochemistry

The electrochemistry of iridium is characterized by the accessibility of multiple oxidation states, with the Iridium(IV)/Iridium(III) redox couple being of fundamental importance. northwestern.edu This transition is central to the function of many iridium-based materials, particularly in catalysis and electrochemistry. The redox properties are highly sensitive to the coordination environment, including the nature of the ligands and the pH of the medium.

Cyclic voltammetry studies of hydrous iridium oxide films (HIROFs) reveal a reversible redox feature corresponding to the Ir(III)/Ir(IV) transition. northwestern.eduacs.org This process is often coupled with proton transfer, leading to a pH-dependent redox potential. northwestern.eduacs.orgutwente.nl For instance, in acidic solutions, the reaction can be represented as: Ir(O)(OH)₂ + H⁺ + e⁻ ⇌ Ir(OH)₃ northwestern.edu

The pH sensitivity of the Ir(III)/Ir(IV) couple in hydrous oxide films is a notable feature. Studies have reported super-Nernstian pH responses, with potential shifts exceeding the theoretical 59 mV/pH unit. utwente.nl An electrochemically grown iridium oxide film exhibited a pH dependency of -69 mV/pH over a wide pH range. utwente.nl Another study on an in-situ fabricated hydrous iridium (III/IV) oxide layer reported a pH dependency of 86.1 ± 1.1 mV per pH unit for midpoint potentials in the pH range of 2–13. bohrium.com This behavior is attributed to the acidic character of the porous hydrous oxyhydroxide in conjunction with the redox reaction. utwente.nl

The ligand framework has a profound impact on the redox potential. A study of two geometric isomers of [Ir(pyalk)₃] (pyalk = 2-(pyridin-2-yl)propan-2-oate) demonstrated a drastic difference in their Ir(III)/Ir(IV) transition potentials. osti.gov In aqueous solution at pH 7, the meridional isomer showed a reversible redox feature at 426 mV (vs. NHE), while the facial isomer's potential was significantly higher at 799 mV (vs. NHE). osti.gov This highlights how stereochemistry can tune the electronic properties and redox behavior of iridium complexes. In nonaqueous environments, some iridium(III) bis-pyridine-2-sulfonamide complexes have shown highly reversible Ir(III)/Ir(IV) redox processes.

Beyond the Ir(III)/Ir(IV) couple, the Ir(IV)/Ir(V) transition has also been observed in cyclic voltammograms of hydrous iridium oxide films, although it typically involves significantly less charge than the Ir(III)/Ir(IV) couple. acs.orgmdpi.com This is interpreted as a partial oxidation of Ir(IV), limited by nearest-neighbor repulsion of the resulting Ir(V) sites. acs.org

Table 1: pH Dependence of Iridium Redox Potentials

| Iridium Species | Experimental Condition | pH Range | Measured Potential Shift (mV/pH) | Reference |

|---|---|---|---|---|

| Hydrous Iridium Oxide Film (HIROF) | Cyclic Voltammetry | Wide Range | -69 | utwente.nl |

| Hydrous Iridium(III/IV) Oxide Layer | Square Wave Voltammetry | 2-13 | -86.1 ± 1.1 | bohrium.com |

| [Ir(pyalk)₃] Isomers | Cyclic Voltammetry | < 6.8 | ~ -88 (meridional), ~ -77 (facial) | osti.gov |

Investigations of Electrochemical Applications in Sensors and Batteries

The unique electrochemical properties of iridium(IV) compounds, particularly their stable and reversible redox transitions, have led to their investigation in various electrochemical devices. Iridium(IV) chloride and its derivatives serve as key precursors for fabricating these active materials. sigmaaldrich.comsafina.euchemimpex.com

Sensors: Iridium(IV) oxide is a prominent material for electrochemical pH sensors due to its high sensitivity, stability, and biocompatibility. sigmaaldrich.commdpi.com These sensors operate based on the pH-dependent potential of the Ir(III)/Ir(IV) redox couple. utwente.nlbohrium.com Anodically oxidized iridium oxide films (AIROFs) can be fabricated directly on iridium wire through electrochemical oxidation. utwente.nlmdpi.com The open-circuit potential of such an electrode shows a linear response to pH, making it a robust solid-state pH sensor. utwente.nl A simplified method allows for the in-situ electrochemical fabrication of a pH-sensitive hydrous iridium(III/IV) oxide layer under neutral conditions, which is advantageous over previously used acidic conditions. bohrium.com These sensors have demonstrated excellent performance, with sensitivities recorded between -60 and -80 mV/pH. utwente.nl Beyond pH, iridium oxide modified electrodes have been developed for the sensitive and selective detection of other analytes like nitrite (B80452) and ascorbic acid. researchgate.net

Batteries: this compound hydrate (B1144303) is utilized as a precursor to create catalysts for energy storage systems. sigmaaldrich.comsafina.euchemimpex.com One significant application is in vanadium redox flow batteries (VRFBs), where iridium-decorated graphene electrodes are used to enhance the electrochemical reactions of vanadium ions. sigmaaldrich.comsafina.eu The iridium-based catalysts improve the efficiency, stability, and performance of the electrodes, contributing to more durable energy storage systems. safina.eu

In the realm of lithium-ion batteries, trace amounts of iridium have been used as a dopant in cathode materials to improve structural stability. acs.org Doping LiNiO₂ with less than 0.5 at. % of iridium, using this compound hydrate as the precursor, was shown to suppress detrimental phase transitions during high-voltage delithiation. This resulted in minimal lattice contraction and enhanced stability during charge-discharge cycles. acs.org Iridium(IV) oxide itself is also listed as a material for battery manufacturing. sigmaaldrich.com

Advanced Theoretical and Computational Investigations of Iridium(IV) Electronic States

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex electronic structure and predicting the reactivity of iridium(IV) species. aiaa.org DFT calculations provide insights into bulk and surface energetics, which are crucial for understanding the catalytic activity of iridium. aiaa.org

Studies on the electronic structure of iridium(IV) oxide (IrO₂), a key electrocatalyst, have been performed using various density functionals. osti.govacs.org Comparisons between functionals like PBE, PBE+U, and hybrid functionals (B3PW91, PBE0) show that the choice of functional can significantly impact the predicted electronic and magnetic properties. osti.govacs.org While IrO₂ is often considered nonmagnetic, DFT calculations with hybrid functionals suggest a weak ferromagnetic ground state. osti.govacs.org The calculated projected density of states (PDOS) shows that the states near the Fermi level are a mix of Ir 5d and O 2p orbitals, indicating significant covalent character in the Ir-O bonds. acs.org

For molecular iridium(IV) complexes, DFT is used to analyze the frontier molecular orbitals, which govern their redox properties and reactivity. In a series of Ir(IV)(pyalk)₂Cl₂ isomers, DFT calculations revealed that the three highest-occupied molecular orbitals are primarily delocalized antibonding combinations of Ir dπ orbitals with ligand p orbitals, with a dominant metal contribution. rsc.org The computed spin density for the Ir(IV) center was found to be between 0.52 and 0.57 for each isomer, indicating high covalency and significant delocalization of the unpaired electron onto the ligands. rsc.org These calculations successfully modeled the trend in experimentally observed Ir(IV)/Ir(III) redox potentials across the different isomers. rsc.org

DFT has also been employed to study the electronic structure of highly reactive iridium intermediates. For an iridium(IV) imido complex, [Ir(NtBu){N(CHCHPtBu₂)₂}]⁺, which has a doublet ground state, DFT calculations reproduced the experimental g- and A-tensors well and showed considerable 'imidyl' radical character due to the covalent Ir-N bond. rsc.org These computational results are crucial for understanding the reactivity of such species in processes like nitrene group transfer. rsc.org

Table 2: Selected DFT Findings on Iridium(IV) Species

| Iridium Species | DFT Functional/Method | Key Finding | Reference |

|---|---|---|---|

| Iridium(IV) Oxide (IrO₂) | PBE, PBE+U, B3PW91, PBE0 | Hybrid functionals predict a weak ferromagnetic ground state, contrary to the nonmagnetic state often assumed. PBE provides better agreement with experimental XPS spectra. | osti.govacs.org |

| Ir(IV)(pyalk)₂Cl₂ Isomers | DFT (unspecified) | Computed electronic structures and thermodynamic stabilities correctly ordered the experimentally measured Ir(IV)/III redox potentials for five isomers. | rsc.org |

| [Ir(NtBu){N(CHCHPtBu₂)₂}]⁺ | DFT (ZORA) | Calculations confirmed a doublet ground state with significant spin density on the nitrogen, indicating 'imidyl' radical character. | rsc.org |

| Bulk Iridium | PBE-GGA | Equation of state curves were generated for various crystal phases as a first step toward developing a reactive force field (ReaxFF) for iridium. | aiaa.org |

Computational Modeling of Iridium-Ligand Interactions and Bonding

Computational modeling provides a molecular-level understanding of the interactions between an iridium center and its surrounding ligands, which dictates the geometry, stability, and reactivity of the complex.

DFT calculations followed by Quantum Theory of Atoms in Molecules (QTAIM) analysis have been used to investigate non-covalent interactions in the crystal structures of iridium complexes. mdpi.com For iridium complexes with bipyridine-type ligands, this approach revealed the presence of bond critical points for various intermolecular C···C contacts, quantifying the nature and strength of π–π stacking interactions between ligand fragments. mdpi.com

The design of catalysts and functional molecules often relies on understanding how ligands control selectivity. Computational studies have explored how non-covalent interactions between an iridium-bound ligand and a substrate can direct the outcome of a reaction. For iridium-catalyzed arene borylation, computational models using a distortion/interaction framework showed that the regioselectivity is primarily controlled by differences in the interaction energies between the iridium catalyst and the arene substrate, guided by the ligand. cam.ac.uk

In the context of bio-inorganic chemistry, molecular docking and molecular dynamics simulations are used to predict and analyze the binding of iridium complexes to biological macromolecules. nih.gov For cyclometalated iridium(III) complexes that act as luminescent probes for G-quadruplex DNA, computational modeling helps to scrutinize binding modes, such as terminal π-stacking or groove-binding. These simulations are crucial for rationalizing structure-activity relationships and for the future design of targeted therapeutic or diagnostic agents. nih.gov

Computational analysis of iridium-catalyzed reactions can also elucidate complex reaction mechanisms. For the formation of allyl carbamates, DFT calculations showed that in the key iridium-allyl intermediate, the ligands arrange in a distorted octahedral geometry. acs.org Analysis of all possible isomers of this intermediate was essential to identify the most stable conformation and the lowest energy pathways, explaining the observed enantioselectivity. acs.org The models revealed that the benzylic carbon of the allyl ligand prefers to remain trans to the phosphorus atom of the phosphoramidite (B1245037) ligand in the most stable isomer. acs.org This detailed understanding of iridium-ligand bonding and orientation throughout the catalytic cycle is vital for optimizing reaction conditions and catalyst design.

Table of Mentioned Compounds

| Compound Name | Formula |

|---|---|

| This compound | IrCl₄ |

| This compound hydrate | IrCl₄·xH₂O |

| Iridium(IV) oxide | IrO₂ |

| Iridium(III) hydroxide (B78521) | Ir(OH)₃ |

| Iridium oxyhydroxide | Ir(O)(OH)₂ |

| [Ir(pyalk)₃] (pyalk = 2-(pyridin-2-yl)propan-2-oate) | C₃₀H₃₃IrN₃O₆ |

| [Ir(pyalk)₂Cl₂] | C₂₀H₂₂Cl₂IrN₂O₄ |

| [Ir(NtBu){N(CHCHPtBu₂)₂}]⁺ | [C₃₂H₅₇IrN₂P₂]⁺ |

| LiNiO₂ | LiNiO₂ |

| Nitrite | NO₂⁻ |

| Ascorbic acid | C₆H₈O₆ |

| Vanadium (ions) | V²⁺/V³⁺/VO²⁺/VO₂⁺ |

| Graphene | C |

| Hexachloroiridate(IV) | [IrCl₆]²⁻ |

| [Ir(bpsa-en)Cl₂]⁻ | [C₁₆H₁₈Cl₂IrN₄O₄S₂]⁻ |

| [Ir(bpsa-Cy)Cl₂]⁻ | [C₂₂H₂₆Cl₂IrN₄O₄S₂]⁻ |

| [Ir(bpsa-Ph)Cl₂]⁻ | [C₂₄H₁₈Cl₂IrN₄O₄S₂]⁻ |

Catalytic Applications of Iridium Tetrachloride and Its Derived Systems

Homogeneous Catalysis Facilitated by Iridium Tetrachloride Derivatives

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a major field for iridium complexes derived from this compound. These catalysts are known for their high efficiency, selectivity, and the ability to be fine-tuned through ligand modification. numberanalytics.com

Iridium-catalyzed reactions are powerful tools for constructing carbon-carbon (C-C) bonds, a fundamental operation in organic synthesis. numberanalytics.com These methods often proceed under mild conditions and exhibit high levels of selectivity.

Research has demonstrated that iridium catalysts can effectively mediate the reductive coupling of non-conjugated, alkyl-substituted alkynes with activated ketones, such as α-ketoesters. organic-chemistry.org This process, which utilizes hydrogen, produces β,γ-unsaturated α-hydroxyesters with excellent yield and control over olefin geometry. organic-chemistry.org The success in coupling alkynes with higher lying Lowest Unoccupied Molecular Orbitals (LUMOs) is attributed to iridium being a stronger π-donor compared to rhodium, expanding the scope beyond what was achievable with previous catalysts. organic-chemistry.org

Another significant area is the enantioselective C-C coupling of propargyl ethers with primary alcohols. nih.gov Chiral iridium complexes, formed in situ from precursors like [Ir(cod)Cl]2 and chiral ligands such as (R)-H8-BINAP, catalyze this transformation to yield γ-hydroxy (Z)-enol silanes with high enantioselectivity and complete (Z)-stereoselectivity for the enol. nih.gov Deuterium labeling studies have provided insight into the mechanism, suggesting a pathway involving a 1,2-hydride shift to enable π-allyl formation, a novel mechanism in the context of iridium catalysis. nih.gov

Furthermore, iridium catalysis has been applied to the cross-coupling of alkenes through a process that integrates directed C(alkenyl)–H alkenylation with transfer hydrogenation. acs.org This approach, using catalysts like [IrCp*Cl2]2, allows for the site- and stereoselective synthesis of (Z,E)-configured dienamides from electron-deficient olefins without the need for stoichiometric metal oxidants. acs.org The reaction tolerates a broad range of acrylamides and employs an inexpensive hydrogen acceptor. acs.org

| Reaction Type | Reactants | Catalyst System | Product | Key Findings | Citations |

| Reductive Alkyne-Ketone Coupling | Alkyl-substituted alkynes, α-Ketoesters | Iridium-based catalyst | β,γ-Unsaturated α-hydroxyesters | High regioselectivity and control of olefin geometry; expands scope beyond rhodium catalysts. | organic-chemistry.org |

| Enantioselective Propargyl Ether-Alcohol Coupling | Propargyl ether (TIPSOCH₂C≡CH), Primary alcohols | [Ir(cod)Cl]2 / (R)-H8-BINAP | γ-Hydroxy (Z)-enol silanes | High enantioselectivity and complete (Z)-stereoselectivity; proceeds via 1,2-hydride shift. | nih.gov |

| Alkene Cross-Coupling | Electron-deficient olefins (e.g., Acrylamides) | [IrCp*Cl2]2 | (Z,E)-Configured dienamides | Integrates C-H alkenylation and transfer hydrogenation, obviating metal oxidants. | acs.org |

| Reductive Coupling of Allylic Acetates | Allylic acetates, Ethanol (B145695) or Symmetric ketones | Chiral Iridium complexes | Higher secondary or α-stereogenic tertiary alcohols | Enables use of ethanol as a C-2 feedstock in enantioselective synthesis. | utexas.edu |

Iridium-catalyzed hydrogenation is a versatile and widely used method for the reduction of unsaturated compounds. numberanalytics.com The development of chiral iridium complexes has made asymmetric hydrogenation a particularly powerful tool for synthesizing enantiomerically enriched molecules. rsc.org

The asymmetric hydrogenation of olefins is a cornerstone of modern catalysis, and iridium complexes have significantly broadened its scope. nih.gov Unlike traditional rhodium and ruthenium catalysts that often require a coordinating functional group near the C=C bond, iridium catalysts with chiral P,N ligands (such as PHOX ligands) can effectively hydrogenate unfunctionalized olefins with high enantioselectivity. nih.govchimia.chacs.org This breakthrough has made it possible to synthesize a wide variety of chiral compounds that were previously difficult to access. acs.org

Cationic iridium complexes with chiral P,N-ligands and a non-coordinating counterion like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF) are highly efficient, air-stable, and easy to handle. researchgate.net They have achieved high enantioselectivities (>95% ee) and high turnover numbers (up to 5000) in the hydrogenation of unfunctionalized aryl-olefins. researchgate.net

The utility of this methodology extends to more challenging substrates, including tetrasubstituted olefins, which are notoriously difficult to hydrogenate enantioselectively. chinesechemsoc.org An iridium-catalyzed system has been developed for the enantioselective hydrogenation of tetrasubstituted exocyclic olefins, yielding valuable chiral cyclic β-amino esters with high yields and excellent enantioselectivities (up to 96% ee). chinesechemsoc.org This method has proven valuable in pharmaceutical synthesis, for instance, in an efficient route to dexmethylphenidate. chinesechemsoc.org The mechanism is believed to proceed via the hydrogenation of an iminium intermediate formed after the tautomerization of the C=C double bond. chinesechemsoc.org

| Substrate Type | Catalyst System | Key Features | Enantiomeric Excess (ee) | Citations |

| Unfunctionalized Aryl-Olefins | Cationic Ir complexes with chiral P,N-ligands (e.g., PHOX) and BArF counterion | Does not require a coordinating group; high turnover numbers. | >95% | nih.govacs.orgresearchgate.net |

| Tetrasubstituted Exocyclic Olefins | Iridium catalyst with chiral ligand | Tolerates broad substrate scope; provides access to vicinal stereocenters. | up to 96% | chinesechemsoc.org |

| Trisubstituted Non-functionalized Olefins | Cationic Ir complexes with chiral pyridine-phosphinite ligands | High reactivity; enantioselectivity depends on substrate and ligand structure. | up to 92% | arkat-usa.org |

| Isoprenoid Polyenes | Iridium-PHOX complexes | Allows for the generation of two stereocenters in a single step. | High | chimia.ch |

The hydrogenation of nitrogen-containing aromatic compounds is a critical transformation for producing valuable saturated N-heterocycles. Iridium-based catalysts have emerged as highly effective for this purpose, often operating under remarkably mild conditions. nih.govacs.org

An air- and moisture-stable homogeneous iridium(I) N-heterocyclic carbene (NHC) catalyst has been shown to hydrogenate a wide variety of quinolines at ambient temperature (25 °C) and low hydrogen pressure (as low as 1 atm H₂). acs.orgacs.orgnih.gov This system is notable for its mild conditions, which contrasts with many other catalysts that require high pressures or temperatures. acs.org Mechanistic studies, combining experimental and computational data, suggest that the reaction proceeds through an unusual outer-sphere pathway involving sequential proton and hydride transfer, rather than direct coordination of the substrate to the iridium center. acs.orgacs.orgresearchgate.net

Similarly, other iridium complexes have been developed that catalyze the hydrogenation and even the reverse dehydrogenation of N-heterocycles in water, without needing co-catalysts or stoichiometric additives. nih.govacs.org The ability of a single catalyst to facilitate both the forward and reverse reactions is highly attractive for applications in liquid organic hydrogen carriers (LOHCs) for hydrogen storage. nih.govacs.org Transfer hydrogenation, using formic acid as a hydrogen source in water, has also been successfully applied to quinolines and other N-heterocycles using water-soluble and air-stable iridium complexes, providing excellent yields under mild conditions. nih.govnih.gov

| Substrate | Catalyst System | Hydrogen Source | Conditions | Key Findings | Citations |

| Quinolines | Iridium(I) NHC complex | H₂ gas | 25 °C, 1 atm H₂ | Operates under exceptionally mild conditions; proceeds via an outer-sphere mechanism. | acs.orgacs.orgnih.gov |

| N-Heterocycles (Quinolines, Indoles, etc.) | Cyclometalated Iridium complex | Formic Acid / Sodium Formate (B1220265) | Mild, in water | Efficient transfer hydrogenation with high turnover numbers (up to 7500). | nih.gov |

| N-Heterocycles | Iridium-based catalyst | H₂ gas | Mild, in water | Catalyst promotes both hydrogenation and the reverse dehydrogenation reaction. | nih.gov |

| Quinolines | Iridium complexes with triazolylidene ligands | H₂ gas (5 atm) | In water | Highly active for reduction; one catalyst also performs dehydrogenation without a scavenger. | acs.org |

The reduction of carboxylic acids is a challenging but important chemical transformation. Iridium catalysts have enabled the hydrogenation of organic acids under base-free conditions, which is advantageous for substrates that are sensitive to basic environments. acs.orgbohrium.com

An iridium complex, [Cp*Ir(dpa)(OSO3)], has proven to be highly efficient for the base-free hydrogenation of levulinic acid to γ-valerolactone (GVL), a valuable biofuel and platform chemical. acs.org This catalytic system achieves exceptionally high turnover numbers (TONs), reaching up to 174,000. acs.org Mechanistic studies indicate that when formic acid is used as a hydrogen source, the reaction proceeds via the initial dehydrogenation of formic acid to produce H₂, which then acts as the hydrogenating agent. acs.org

Other water-soluble, metal-ligand bifunctional iridium catalysts, such as [Cp*Ir(2,2'-bpyO)(OH)][Na], have been developed for the hydrogenation of ketones and aldehydes in water under atmospheric pressure and without any base. bohrium.comdntb.gov.ua While focused on carbonyls, the development of such base-free systems highlights the potential for broader applications. bohrium.com Lutidine-derived CNP pincer iridium complexes have also been shown to be effective for the selective and base-free hydrogenation of aldehydes under mild conditions (25 °C, 4 bar H₂), tolerating other reducible functional groups. acs.org The direct, oxidant-free transfer dehydrogenation of carboxylic acids to their unsaturated counterparts has also been achieved using iridium catalysis, further showcasing the versatility of these systems in acid transformations without harsh reagents. acs.org

| Substrate | Catalyst System | Conditions | Product | Key Findings | Citations |

| Levulinic Acid | [CpIr(dpa)(OSO3)] | Base-free, H₂ or Formic Acid | γ-Valerolactone (GVL) | Very high TONs (up to 174,000); operates via H₂ generated from formic acid. | acs.org |

| Aliphatic Acids | CpIr complex with 2,2'-bipyridine (B1663995) ligand | Base-free, mild conditions | Alcohols | Activity enhanced by Brønsted or Lewis acid promoters. | researchgate.net |

| Aldehydes | Lutidine-derived CNP Iridium complexes | Base-free, 25 °C, 4 bar H₂ | Alcohols | High selectivity for carbonyl reduction in the presence of other reducible groups. | acs.org |

| Ketones | NHC-Phosphine Iridium complexes | Base-free, 1 bar H₂, RT | Alcohols | Extremely high reactivity under additive-free and mild conditions. | nih.gov |

Iridium-catalyzed oxidation reactions are a key method for synthesizing oxygen-containing organic compounds from a variety of precursors, including hydrocarbons, alcohols, and ethers. sioc-journal.cnnih.gov These reactions are fundamental in organic synthesis for creating valuable carbonyl compounds and other oxidized products. researchgate.netpageplace.de

Iridium catalysts can facilitate the oxidation of alcohols to aldehydes and ketones. sioc-journal.cn The mechanism for the oxidation of secondary alcohols often involves the formation of an iridium-alkoxide intermediate, followed by β-hydride elimination to yield the ketone product and an iridium-hydride species. This hydride is then re-oxidized to regenerate the active catalyst. researchgate.net

More advanced systems, such as a hetero-dinuclear Ir(III)–Cu(II) complex, have been developed for the selective aerobic oxidation of aromatic olefins to methyl ketones in water. rsc.org In this cooperative catalytic system, an Ir(III)–H intermediate is generated from formate dehydrogenation. This intermediate activates the olefin, which then reacts with dioxygen in a process promoted by the adjacent Cu(II) center to yield the ketone product. rsc.org This demonstrates the sophisticated catalyst design possible with iridium to achieve selective oxidations under environmentally benign conditions. rsc.org

Transfer Hydrogenation Chemistry

Iridium-based catalysts are highly effective for transfer hydrogenation reactions, a process where hydrogen is transferred from a donor molecule to a substrate. This compound is a key starting material for synthesizing catalytically active iridium complexes. For instance, it is used to prepare the Henbest Catalyst, which is employed in the transfer hydrogenation of cyclohexanones. wikipedia.org

Half-sandwich iridium complexes, often derived from iridium precursors, have been extensively studied. For example, complexes containing a triazenide group have been tested as precatalysts for the transfer hydrogenation of acetophenone (B1666503) using 2-propanol as the hydrogen source. csic.es In these reactions, the choice of ligands and the iridium precursor significantly influences the catalyst's activity and the reaction's efficiency. csic.es

The chemoselective transfer hydrogenation of α,β-unsaturated carbonyl compounds to saturated carbonyls has been achieved with high yields using a catalytic system generated from [Ir(cod)Cl]₂, a common derivative of iridium chlorides, in combination with 1,3-bis(diphenylphosphino)propane (B126693) (dppp) and cesium carbonate (Cs₂CO₃), with 2-propanol serving as the hydrogen donor. organic-chemistry.org This system demonstrates a notable preference for reducing the carbon-carbon double bond over the carbonyl group. organic-chemistry.org Furthermore, iridium N-heterocyclic carbene (NHC) based catalysts have shown remarkable chemoselectivity in the reduction of the double bond in α,β-unsaturated ketones, utilizing glycerol (B35011) as both the solvent and hydrogen donor. acs.org

Recent research has also focused on the use of biomass-derived products as reagents or solvents in transfer hydrogenation. For example, the conversion of levulinic acid, a biomass-derived chemical, to γ-valerolactone (GVL), a valuable green fuel additive, can be catalyzed by half-sandwich iridium complexes using formic acid as the hydrogen source. csic.es

Table 1: Examples of Iridium-Catalyzed Transfer Hydrogenation Reactions

| Catalyst System | Substrate | Hydrogen Donor | Product | Yield | Reference |

| Henbest Catalyst (from IrCl₄) | Cyclohexanones | Isopropanol | Cyclohexanols | - | wikipedia.org |

| [Cp*IrCl₂]₂/Chiral Diamine | Phenanthrolines | HCOOH | 1,2,3,4-Tetrahydro-1,10-phenanthrolines | High | csic.es |

| [Ir(cod)Cl]₂/dppp/Cs₂CO₃ | α,β-Unsaturated Carbonyls | 2-Propanol | Saturated Carbonyls | Very Good | organic-chemistry.org |

| Ir(III)-bis-NHC Complexes | Carbonyl Compounds | Glycerol | Alcohols | - | acs.org |

| Half-sandwich Iridium Complex | Levulinic Acid | HCOOH | γ-Valerolactone | Up to 98% | csic.es |

C-H Activation and Functionalization Studies

Iridium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of organic molecules, offering a more atom- and step-economical approach compared to traditional methods that require pre-functionalized substrates. nih.gov The pentamethylcyclopentadienyl iridium dichloride dimer, [Cp*IrCl₂]₂, is a prominent catalyst in this field. nih.gov

One notable application is the decarbonylative tandem C-H bis-arylsulfenylation of indole (B1671886) at the C2 and C4 positions. nih.gov This reaction utilizes an adamantoyl-directing group that facilitates the bis-functionalization and is subsequently removed in situ. nih.gov The iridium(III) catalyst coordinates with disulfides to form six- and five-membered iridacycles at the C2 and C4 positions of the indole ring, respectively. nih.govacs.org Mechanistic studies suggest that the catalytic cycle involves a C-H activation-induced C-C activation. nih.gov

The [Cp*Ir(III)] catalytic system has also been central to the development of methodologies for the late-stage functionalization of pharmaceuticals. diva-portal.org This includes selective monoiodination and methylation of benzoic acids, as well as amination and sulfonamidation. diva-portal.org These methods have been successfully applied to a wide range of substrates, including complex drug molecules and natural products. diva-portal.orgresearchgate.net High-throughput experimentation has been instrumental in developing a general C-H amination protocol applicable to numerous directing groups. diva-portal.orgresearchgate.net

Iridium complexes have also been investigated for alkane dehydrogenation, a challenging but important transformation for converting abundant alkanes into more valuable olefins. liverpool.ac.uk While still in early stages, research has shown that iridium complexes can mediate this reaction under milder conditions than traditionally required. liverpool.ac.uk

Table 2: Iridium-Catalyzed C-H Functionalization Reactions

| Catalyst | Substrate | Reagent | Functionalization | Key Feature | Reference |

| [CpIrCl₂]₂ | Indole with adamantoyl-directing group | Disulfides | C2 and C4 bis-arylsulfenylation | Sacrificial directing group | nih.govacs.org |

| [CpIr(III)] | Benzoic Acids | NIS | Selective monoiodination | High mono/di selectivity | diva-portal.org |

| [CpIr(III)] | Benzoic Acids | Methylating agents | C-H Methylation | Late-stage functionalization of drugs | diva-portal.org |

| [CpIr(III)] | Various directing groups | Aminating agents | C-H Amination | Broad directing group scope | diva-portal.orgresearchgate.net |

| Ir(PiPr₃)₂H₅ | Alkanes | - | Dehydrogenation | Room-temperature reaction | liverpool.ac.uk |

Heterogeneous Catalysis Utilizing this compound as Precursor

This compound is a valuable precursor for the synthesis of various heterogeneous catalysts, including iridium oxide nanomaterials, single-atom catalysts, and supported iridium catalysts. These materials are crucial for a range of applications, particularly in electrocatalysis.

Synthesis and Electrocatalytic Performance of Iridium Oxide Nanomaterials

Iridium oxide (IrO₂) nanomaterials are state-of-the-art electrocatalysts for the oxygen evolution reaction (OER), a critical process in water electrolysis for hydrogen production. This compound is commonly used as the precursor for synthesizing these nanomaterials. safina.eursc.org

Various synthesis methods are employed to produce IrO₂ nanomaterials with controlled morphology and size, which in turn influences their catalytic performance. safina.eu The molten salt synthesis (MSS) method, using this compound with salts like sodium chloride and potassium chloride, can produce IrO₂ nanorods. rsc.orgresearchgate.net By tuning the salt-to-precursor ratio in the MSS process, the morphology can be controlled, inducing a transition from nanocubes to nanorods. rsc.org These nanostructured iridium oxides have shown enhanced OER activity in acidic media compared to commercial IrO₂ nanoparticles. rsc.org

Other synthesis techniques include thermal decomposition of iridium salts and electrospinning of a solution containing this compound and a polymer, followed by calcination to yield iridium oxide nanofibers. mdpi.com These materials have been investigated for applications such as non-enzymatic glucose sensing. mdpi.com

Table 3: Synthesis of Iridium Oxide Nanomaterials from this compound

| Synthesis Method | Precursor | Resulting Nanomaterial | Application | Reference |

| Molten Salt Synthesis (MSS) | This compound, NaCl, KCl | IrO₂ nanorods/nanocubes | Oxygen Evolution Reaction (OER) | rsc.orgresearchgate.net |

| Electrospinning | This compound, Polyvinylpolypyrrolidone (PVP) | IrO₂ nanofibers | Non-enzymatic glucose sensing | mdpi.com |

| Hydrothermal Route | Iridium trichloride (B1173362) hydrate (B1144303), Titanium tetrachloride | Ti₁₋ₓIrₓO₂ | Catalyst support | academie-sciences.fr |

Development and Application of Single Atom Catalysts (SACs) Involving Iridium

Single-atom catalysts (SACs) represent the ultimate in catalyst efficiency, with isolated metal atoms dispersed on a support material. frontiersin.org this compound hydrate is a key precursor for preparing iridium-based SACs. sigmaaldrich.com These catalysts are particularly promising for the oxygen evolution reaction (OER). safina.eursc.org

For example, an Ir single-atom catalyst supported on nickel hydroxide (B78521) (Ir₁–Ni(OH)₂) has been synthesized using iridium(IV) chloride hydrate. safina.eusigmaaldrich.com This material demonstrates the potential of SACs to enhance the catalytic efficiency of the OER, a vital component of water splitting for clean energy production. safina.eu Similarly, iridium SACs on nickel-iron sulfide (B99878) nanosheet arrays have been fabricated and show high water oxidation activity. nih.gov Theoretical calculations suggest that the chemical environment of the iridium single atom, coordinated with sulfur on the support, lowers the kinetic barrier for the OER. nih.gov

The development of SACs aims to maximize the utilization of precious metals like iridium without compromising, and often enhancing, catalytic activity. frontiersin.orgrsc.org The strong interaction between the iridium atoms and the support material is crucial for the stability and performance of these catalysts. frontiersin.org

Supported Iridium Catalysts (e.g., Iridium on Titanium Oxide Systems)

This compound and its derivatives are used to prepare supported iridium catalysts, where iridium nanoparticles or single atoms are dispersed on a high-surface-area support like titanium oxide (TiO₂). frontiersin.org TiO₂ is a stable and reducible support, making the Ir/TiO₂ system promising for various catalytic applications. frontiersin.org

The deposition-precipitation method is a common technique for preparing these catalysts, allowing for a controlled and uniform distribution of the iridium precursor onto the TiO₂ support. frontiersin.org The resulting materials can contain metallic iridium (Ir⁰) as the active species. frontiersin.org

Electrocatalytic Research Applications

This compound-derived catalysts are at the forefront of research in electrocatalysis, a field focused on accelerating electrochemical reactions. These applications are critical for developing next-generation energy technologies.

The oxygen evolution reaction (OER) is a cornerstone of technologies like proton exchange membrane water electrolyzers (PEMWEs) for green hydrogen production. innovationnewsnetwork.comhydrogentechworld.com In the harsh, acidic environment of PEMWEs, iridium-based catalysts are among the few materials that exhibit both high activity and the necessary stability. innovationnewsnetwork.comhydrogentechworld.comsciopen.com this compound is a common starting material for creating these catalysts, which often take the form of iridium oxide (IrO₂) nanoparticles or thin films. safina.eursc.org

Research has focused on enhancing the efficiency and durability of these catalysts to reduce the amount of scarce and expensive iridium required. innovationnewsnetwork.comnih.gov Strategies include dispersing iridium oxide nanoparticles on various supports and creating mixed-metal oxides. nih.govacs.org

Key Research Findings:

Nanostructured Iridium Oxide (NIO): A simple, scalable molten salt synthesis method using this compound can produce shape-tunable nanostructured iridium oxide (NIO) with enhanced OER activity in acidic media compared to commercial IrO₂. rsc.org IrO₂ nanorods, in particular, show high catalytic activity due to their large electrochemically active surface area and low overpotential. rsc.org

Support Materials: The choice of support material for iridium oxide nanoparticles significantly impacts catalytic performance. Supports like antimony-doped tin oxide (ATO) and graphitic carbon nitride have been shown to improve the dispersion and stability of the iridium catalyst. nih.gov

Mixed-Metal Oxides: Introducing other metals to form mixed oxides, such as iridium-ruthenium oxide, can create a synergistic effect, leading to improved catalytic activity. The strain induced by the mixed-metal core on the iridium oxide shell can maintain a lower, more active oxidation state for iridium. researchgate.net

Single-Atom Catalysts: this compound is used to prepare single-atom iridium catalysts, which can exhibit exceptional activity for the OER. safina.eu

| Catalyst System | Synthesis Precursor | Key Finding |

| Nanostructured Iridium Oxide (NIO) | This compound | Shape-tunable nanoparticles with enhanced OER activity in acidic media. rsc.org |

| IrO₂/Support | This compound | The support material influences catalyst dispersion, stability, and electronic properties. nih.gov |

| Mixed-Metal Oxides (e.g., Ir-Ru) | This compound | Synergistic effects can enhance catalytic activity and stability. researchgate.net |

| Single-Atom Iridium Catalysts | This compound | High catalytic efficiency for the OER. safina.eu |

The electrochemical reduction of carbon dioxide (CO₂) into valuable chemicals and fuels is a promising strategy for mitigating greenhouse gas emissions and producing sustainable alternatives to fossil fuels. Iridium-based catalysts, often derived from this compound, have demonstrated high efficiency and selectivity in this process, particularly for the conversion of CO₂ to formate (HCOO⁻) or formic acid (HCOOH). rsc.orgacs.org

Researchers have developed various iridium complexes that can catalyze CO₂ reduction. These catalysts often feature specialized ligands that play a crucial role in the catalytic cycle, influencing factors like selectivity and reaction rate.

Key Research Findings:

Water-Soluble Iridium Pincer Catalyst: A water-soluble iridium pincer complex has been developed for the electrocatalytic reduction of CO₂ to formate in water with high efficiency (93% Faradaic yield) and selectivity, with no carbon monoxide (CO) formation. rsc.org

Iridium(III) Complexes with Imine–Diphosphine Ligands: A novel iridium catalyst with an imine–diphosphine ligand has shown high efficiency for the hydrogenation of CO₂ to formate, achieving yields up to 99% and high turnover numbers. The imine group is believed to be key in activating both hydrogen and CO₂. rsc.org

Multifunctional Iridium Complex: A robust tetradentate PNNP-type iridium photocatalyst has been developed for the reduction of CO₂ to formic acid with 87% selectivity, achieving a high turnover number without an additional photosensitizer. acs.org

Reversible Iridium(III) Electrocatalyst: An iridium(III) electrocatalyst based on a tridentate PONOP pincer ligand has been shown to be capable of both the electrochemical reduction of CO₂ and the oxidation of formate. lidsen.com

| Catalyst System | Key Product(s) | Key Finding |

| Water-Soluble Iridium Pincer Catalyst | Formate | High efficiency and selectivity for formate production in water. rsc.org |

| Iridium(III) Complex with Imine–Diphosphine Ligand | Formate | High yield and turnover number for CO₂ hydrogenation to formate. rsc.org |

| Tetradentate PNNP-type Iridium Photocatalyst | Formic Acid, Carbon Monoxide | High selectivity for formic acid and high turnover number. acs.org |

| Reversible Iridium(III) Electrocatalyst | Formate, CO₂ | Capable of both CO₂ reduction and formate oxidation. lidsen.com |

Vanadium redox flow batteries (VRFBs) are a promising technology for large-scale energy storage. rsc.orgmdpi.com The performance of these batteries is heavily dependent on the electrochemical activity of the electrodes for the vanadium redox reactions. This compound is used to fabricate modified electrodes that can enhance the efficiency and stability of VRFBs. safina.eu

Key Research Findings:

Iridium-Decorated Graphene Electrodes: Iridium(IV) chloride hydrate is utilized to fabricate iridium-decorated graphene electrodes for VRFBs. These electrodes exhibit improved stability and performance by facilitating the electrochemical reactions of the vanadium ions. safina.eu

Improved Kinetics: The introduction of iridium nanoparticles onto the surface of carbon-based electrodes can significantly improve the kinetics of the V(II)/V(III) and V(IV)/V(V) redox couples, leading to higher energy efficiency and better rate capability.

| Electrode Modification | Precursor | Application | Key Benefit |

| Iridium-decorated graphene | Iridium(IV) chloride hydrate | Vanadium Redox Flow Batteries (VRFBs) | Enhanced stability and performance of the battery. safina.eu |

Bio-Inspired Catalysis and Artificial Photosynthesis Research

Inspired by the efficiency of natural photosynthesis, researchers are developing artificial systems to convert solar energy into chemical energy. asknature.orgkaist.ac.krnih.gov Iridium-based catalysts, synthesized from precursors like this compound, play a crucial role in these efforts, particularly in the critical process of water oxidation.

Key Research Findings:

Iridium-Based Molecular Catalysts: Half-sandwich iridium complexes have been shown to be effective catalyst precursors for the homogeneous oxidation of water to dioxygen. researchgate.net

Dinuclear Heterogeneous Catalyst: An iridium dinuclear heterogeneous catalyst has been developed that can withstand the strain of the water oxidation process more effectively than single-atom catalysts, leading to a more efficient artificial photosynthesis process. techtimes.com

| Catalyst System | Application | Key Finding |

| Half-Sandwich Iridium Complexes | Homogeneous water oxidation | Rapid and sustained oxygen evolution. researchgate.net |

| Iridium Dinuclear Heterogeneous Catalyst | Artificial photosynthesis | Enhanced stability and efficiency in water oxidation. techtimes.com |

| Iridium-doped Tungsten Trioxide | Overall water splitting | High activity and durability in acidic media. researchgate.net |

The ultimate goal of artificial photosynthesis is to replicate the entire process of natural photosynthesis, from light harvesting to the conversion of CO₂ into energy-rich molecules. kaist.ac.kryoutube.com This involves the development of integrated systems that can capture light energy, split water, and reduce CO₂. Iridium-based components are being explored for their potential to facilitate these complex chemical transformations. asknature.org

Key Research Findings:

Biohybrid Photocatalysts: Researchers have designed biohybrid photocatalysts that mimic photosynthesis by combining a light-harvesting protein with a metal-containing catalyst. While early examples used ruthenium, the principles could be extended to iridium-based systems. mit.edu

Light-Driven Chemistry: Companies like New Iridium are developing photocatalysis technologies inspired by photosynthesis to drive chemical reactions using light instead of heat, with the long-term goal of converting water and CO₂ into chemical energy. asknature.orgyoutube.com